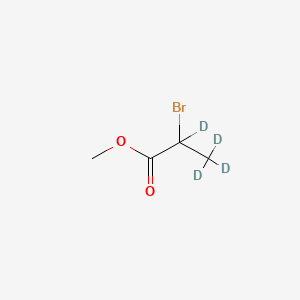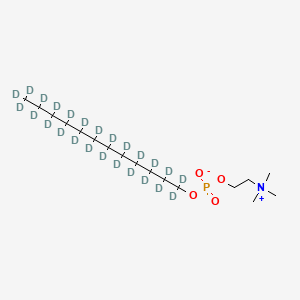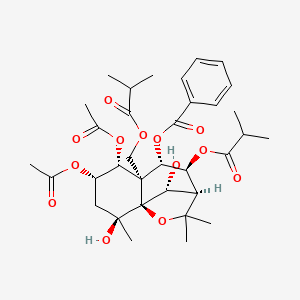
2,4-Dichlorophenoxy-3,5,6-D3-acetic-D2 acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichlorophenoxy-3,5,6-D3-acetic-D2 acid is a synthetic compound that belongs to the class of chlorophenoxy acids. It is a deuterated form of 2,4-Dichlorophenoxyacetic acid, which is widely known for its use as a herbicide. The deuterated version is often used in scientific research to study the behavior and metabolism of the non-deuterated compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorophenoxy-3,5,6-D3-acetic-D2 acid typically involves the chlorination of phenol to produce 2,4-dichlorophenol, which is then reacted with chloroacetic acid to form 2,4-Dichlorophenoxyacetic acid. The deuterated version is synthesized by incorporating deuterium atoms into the molecule during the chlorination and subsequent reactions .
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves the use of specialized equipment to handle the chlorination and deuteration reactions safely and efficiently. The final product is purified through crystallization or other separation techniques to achieve the desired purity .
化学反应分析
Types of Reactions
2,4-Dichlorophenoxy-3,5,6-D3-acetic-D2 acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and other nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include various chlorinated and dechlorinated derivatives, which can be further studied for their properties and applications .
科学研究应用
2,4-Dichlorophenoxy-3,5,6-D3-acetic-D2 acid is used in a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of chlorophenoxy acids and their interactions with other chemicals.
Biology: The compound is used to investigate the effects of chlorophenoxy acids on plant growth and development.
Medicine: Research on the compound’s potential therapeutic effects and toxicity is ongoing.
Industry: It is used in the development of new herbicides and plant growth regulators .
作用机制
2,4-Dichlorophenoxy-3,5,6-D3-acetic-D2 acid acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid. It is absorbed by plant tissues and transported to the meristematic regions, where it induces uncontrolled cell division and growth, leading to the death of the plant. The molecular targets include auxin receptors and transport proteins, which are involved in the regulation of plant growth and development .
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic acid: The non-deuterated version, widely used as a herbicide.
2,4,5-Trichlorophenoxyacetic acid: Another chlorophenoxy acid with similar herbicidal properties.
2-Methyl-4-chlorophenoxyacetic acid: A related compound used as a herbicide
Uniqueness
2,4-Dichlorophenoxy-3,5,6-D3-acetic-D2 acid is unique due to the incorporation of deuterium atoms, which makes it useful for studying the metabolic pathways and environmental fate of chlorophenoxy acids. The deuterated version provides insights into the behavior of the non-deuterated compound without altering its fundamental properties .
属性
CAS 编号 |
352438-69-8 |
|---|---|
分子式 |
C8H6Cl2O3 |
分子量 |
226.06 g/mol |
IUPAC 名称 |
2,2-dideuterio-2-(2,4-dichloro-3,5,6-trideuteriophenoxy)acetic acid |
InChI |
InChI=1S/C8H6Cl2O3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12)/i1D,2D,3D,4D2 |
InChI 键 |
OVSKIKFHRZPJSS-QUWGTZMWSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1OC([2H])([2H])C(=O)O)Cl)[2H])Cl)[2H] |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4S,4aS,5aR,12aS)-4-(diethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-8-[(2S)-pyrrolidin-2-yl]-7-(trifluoromethyl)-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide](/img/structure/B12401532.png)






![Cis-Urocanic Acid-[13C3]](/img/structure/B12401573.png)
![3-[[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12401577.png)



![1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12401619.png)
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate](/img/structure/B12401622.png)
